3-(5-Methylthiophen-2-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol typically involves the reaction of 5-methylthiophene with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active thiophene derivatives.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and reactivity.
5-Methylthiophene: A methyl-substituted derivative with similar properties.
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol: Another compound with a similar structure but different functional groups.
Uniqueness
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications compared to other thiophene derivatives .
Properties
Molecular Formula |
C8H10OS |
---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
(E)-3-(5-methylthiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H10OS/c1-7-4-5-8(10-7)3-2-6-9/h2-5,9H,6H2,1H3/b3-2+ |
InChI Key |
PXMSLQARAIEWHF-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/CO |
Canonical SMILES |
CC1=CC=C(S1)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.